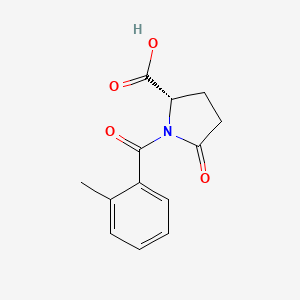![molecular formula C9H11ClN2OS B14237944 Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate CAS No. 491593-47-6](/img/structure/B14237944.png)
Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate is a chemical compound with the molecular formula C₉H₁₁ClN₂OS and a molecular weight of 230.714 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate typically involves the reaction of 6-chloropyridin-3-ylmethanol with methyl ethanimidothioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
- (6-Chloropyridin-3-yl)methanol
Uniqueness
Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridinyl group and an ethanimidothioate moiety makes it particularly versatile in various applications .
Properties
CAS No. |
491593-47-6 |
|---|---|
Molecular Formula |
C9H11ClN2OS |
Molecular Weight |
230.72 g/mol |
IUPAC Name |
methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate |
InChI |
InChI=1S/C9H11ClN2OS/c1-7(14-2)12-13-6-8-3-4-9(10)11-5-8/h3-5H,6H2,1-2H3 |
InChI Key |
FWPJXUYVZSXZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CN=C(C=C1)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)
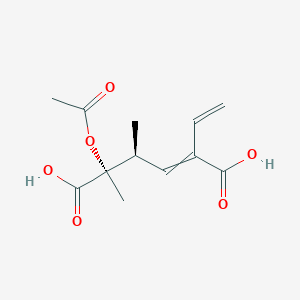
![2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol](/img/structure/B14237888.png)
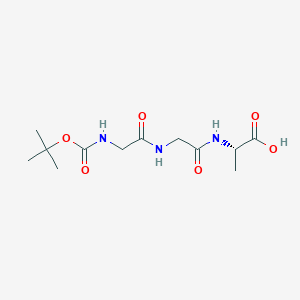
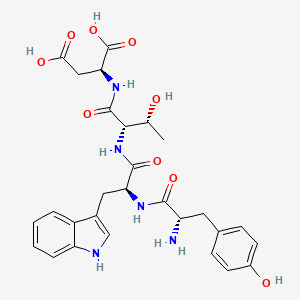
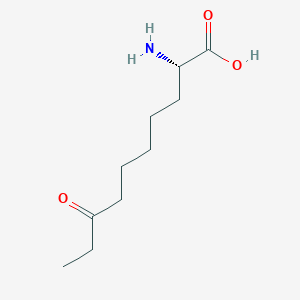
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
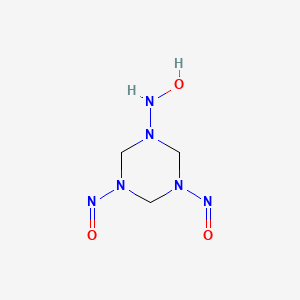
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
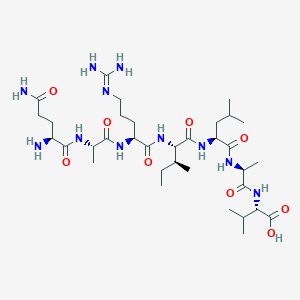
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
